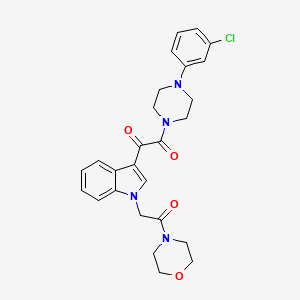
1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C26H27ClN4O4 and its molecular weight is 494.98. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
Compounds containing piperazine/morpholine moieties, similar to the structure of interest, have been synthesized and characterized for various purposes. For instance, Bhat et al. (2018) described a one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This synthesis showcases the utility of these moieties in constructing complex molecules with potential biological activities, indicating the importance of such structures in synthetic organic chemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Anticancer Research
Derivatives of piperazine and morpholine have been evaluated for their anticancer activity. Kumar et al. (2013) synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and evaluated them for anticancer activity, showing that specific derivatives exhibited good activity against various cancer cell lines. This suggests that compounds with similar structural features could be explored for their potential anticancer properties (Kumar, Kumar, Roy, & Sondhi, 2013).
Antimicrobial Applications
Compounds featuring piperazine and morpholine groups have also been synthesized for antimicrobial studies. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with morpholine or methyl piperazine as amine components and screened them for their antimicrobial activities. Some of these compounds were found to possess good or moderate activities against test microorganisms, highlighting the potential of such structures in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Luminescent Materials
Piperazine substituted naphthalimide compounds, akin to the structure of interest, have been studied for their luminescent properties and potential in photo-induced electron transfer applications. Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds and analyzed their fluorescence spectra, demonstrating applications in sensing and luminescent materials (Gan, Chen, Chang, & Tian, 2003).
properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O4/c27-19-4-3-5-20(16-19)28-8-10-30(11-9-28)26(34)25(33)22-17-31(23-7-2-1-6-21(22)23)18-24(32)29-12-14-35-15-13-29/h1-7,16-17H,8-15,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQYBBBIDDSWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

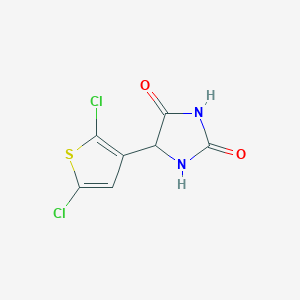
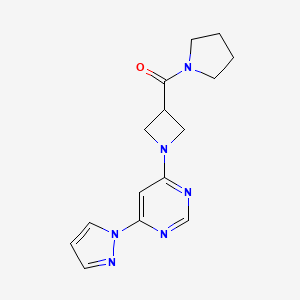
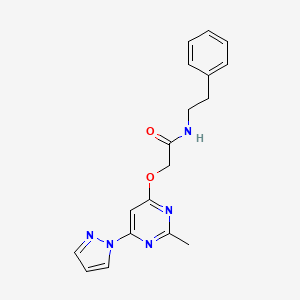
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide](/img/structure/B2761052.png)
![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2761055.png)
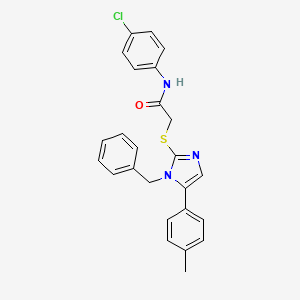
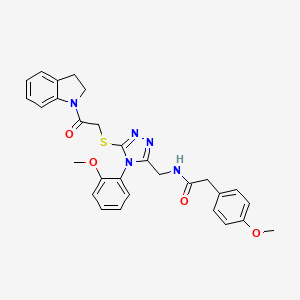
![(2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2761058.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2761060.png)
![4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2761061.png)
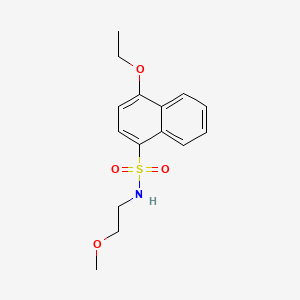
![N-(4-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2761065.png)
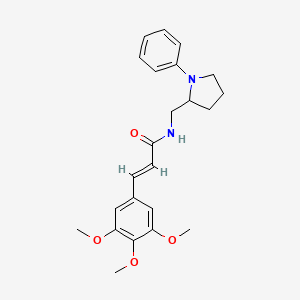
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)